molecular formula C12H10ClN3O B1346541 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole CAS No. 1134334-55-6

4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole

Cat. No. B1346541
M. Wt: 247.68 g/mol
InChI Key: VKWOHOPWHUHGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole” is a chemical compound with the molecular formula C12H10ClN3O . It has an average mass of 247.69 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimido[5,4-b]indole core, which is substituted with a chloro group at the 4th position, a methoxy group at the 8th position, and a methyl group at the 5th position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.68 g/mol . More detailed physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Antitumor Activity

Research on derivatives of 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole has shown promising antitumor activity. For instance, Nguyen et al. (1990) synthesized compounds related to this chemical structure and found them to exhibit significant antitumor properties in both in vitro and in vivo models. These compounds showed potential as a new class of antineoplastic agents (Nguyen et al., 1990).

Synthesis and Properties

Simakov et al. (1985) conducted a study on the synthesis and properties of 4-oxo-3,4-dihydro- and 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-b]indoles, providing insights into the chemical characteristics and potential applications of these compounds (Simakov et al., 1985).

BET Bromodomain Inhibitor

Zhao et al. (2017) designed and synthesized compounds containing the 9H-pyrimido[4,5-b]indole structure, targeting BET proteins for the inhibition of cell growth in acute leukemia cell lines. Their research revealed the compound's high binding affinities and significant antitumor activity in vivo (Zhao et al., 2017).

Fluorescence Studies

Kumar et al. (2012) focused on the fluorescence properties of pyrimido[4,5-b] and [5,4-b]indoles, which include derivatives of the 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole. Their findings suggest potential applications in areas requiring fluorescence properties (Kumar et al., 2012).

Hepatitis B Inhibitor

Ivashchenko et al. (2019) synthesized a derivative of the pyrimido[5,4-b]indole framework and evaluated its efficacy as a novel inhibitor of hepatitis B, demonstrating nanomolar inhibitory activity against the Hepatitis B virus in vitro (Ivashchenko et al., 2019).

Safety And Hazards

This compound is labeled as an irritant , indicating that it may cause skin irritation or serious eye irritation.

properties

IUPAC Name

4-chloro-8-methoxy-5-methylpyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-16-9-4-3-7(17-2)5-8(9)10-11(16)12(13)15-6-14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWOHOPWHUHGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole

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